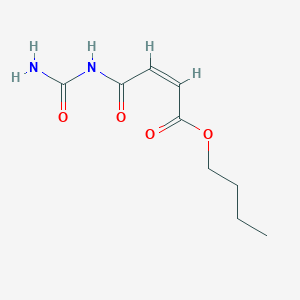
Butyl maleurate
Vue d'ensemble
Description
Butyl maleurate, also known as butyl hydrogen maleate, is an organic compound with the molecular formula C9H14N2O4. It is a derivative of maleic acid, where one of the carboxyl groups is esterified with butanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl maleurate can be synthesized through the esterification of maleic anhydride with butanol in the presence of a catalyst such as zinc chloride. The reaction typically involves heating the mixture to reflux for several hours. For example, a mixture of N-carbamylmaleimide, zinc chloride, and butanol is heated to reflux, resulting in the formation of this compound with a high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where maleic anhydride and butanol are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl maleurate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.
Addition Reactions: The addition of halogens or other reagents to the double bond in the maleurate structure.
Common Reagents and Conditions:
Esterification: Catalysts like zinc chloride, reaction at reflux temperature.
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.
Addition Reactions: Halogens such as chlorine or bromine, often in the presence of solvents.
Major Products Formed:
Hydrolysis: Maleic acid and butanol.
Addition Reactions: Dihalosuccinic anhydrides or other substituted products depending on the reagents used.
Applications De Recherche Scientifique
Butyl maleurate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mécanisme D'action
The mechanism of action of butyl maleurate involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can interact with enzymes that catalyze the formation or breakdown of ester bonds. The molecular targets include esterases and other enzymes involved in lipid metabolism. The pathways involved are primarily those related to ester bond formation and hydrolysis .
Comparaison Avec Des Composés Similaires
Dibutyl maleate: Another ester of maleic acid, but with two butyl groups.
Butyl hydrogen fumarate: An isomer of butyl maleurate with a different configuration of the double bond.
Butyl hydrogen succinate: A similar compound with a saturated carbon chain.
Uniqueness: this compound is unique due to its specific esterification pattern and the presence of a double bond in the maleurate structure. This gives it distinct reactivity compared to its saturated counterparts like butyl hydrogen succinate. Its ability to undergo addition reactions at the double bond also sets it apart from other esters .
Propriétés
IUPAC Name |
butyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRRCSZAUHOZGW-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-98-7 | |
| Record name | Butyl maleurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl maleurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BUTYL MALEURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FUA0H660I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


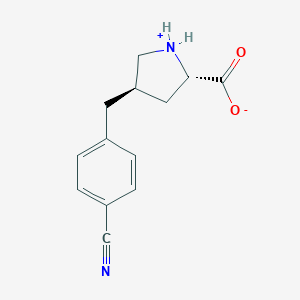
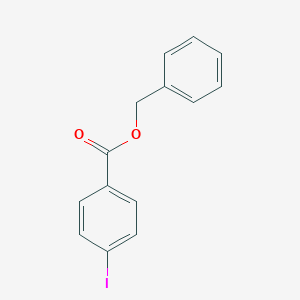
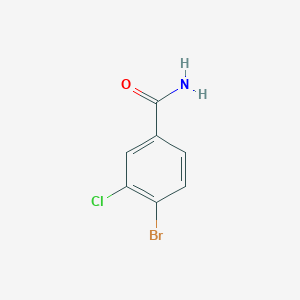


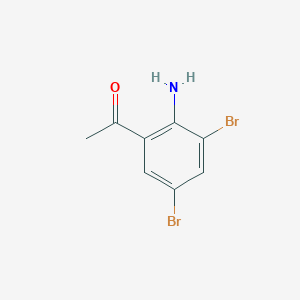
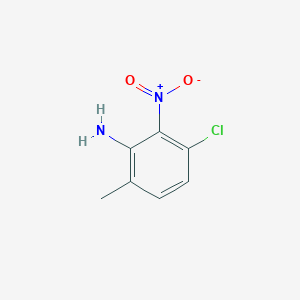
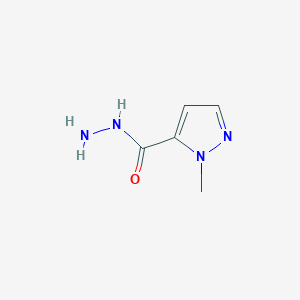
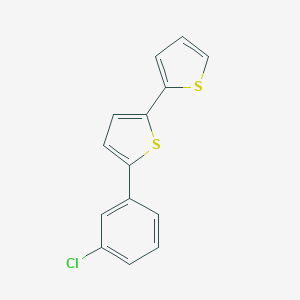
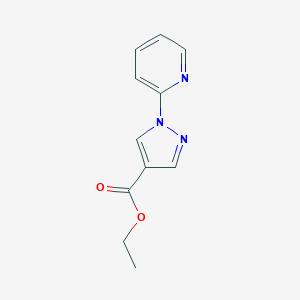
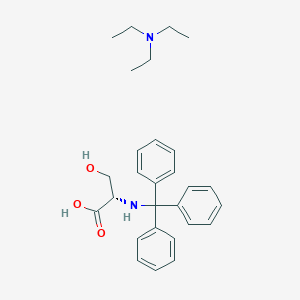


![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
